N-ethyl-N-methyl-benzene-1,4-diamine

Catalog No.
S728411
CAS No.
2442-81-1
M.F
C9H14N2
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-N-methyl-benzene-1,4-diamine

CAS Number

2442-81-1

Product Name

N-ethyl-N-methyl-benzene-1,4-diamine

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-diamine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3

InChI Key

FBQOVLVRZVJLDE-UHFFFAOYSA-N

SMILES

CCN(C)C1=CC=C(C=C1)N

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N

Multistep Synthesis

    Scientific Field: Organic Chemistry

    Application Summary: The compound is used in multistep synthesis processes, particularly in reactions involving nitration, conversion from the nitro group to an amine, and bromination.

    Methods of Application: The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination.

    Results/Outcomes: The multistep synthesis results in the production of m-bromoaniline from benzene.

Precursor to Heterocyclic Compounds

Benzene Derivatives

N-ethyl-N-methyl-benzene-1,4-diamine is an organic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol. It is also known by several other names, including N-ethyl-N-methylaniline and N,N-dimethyl-1,4-benzenediamine. The compound features two amine groups attached to a benzene ring, specifically in the para position, which significantly influences its chemical behavior and potential applications .

  • Potential irritant: Amines can be irritating to the skin, eyes, and respiratory system.
  • Potential flammability: Organic compounds containing aromatic rings and amines can be flammable.
Typical of amines and aromatic compounds:

  • Substitution Reactions: The amine groups can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents on the benzene ring.
  • Condensation Reactions: It can react with aldehydes and ketones to form imines or secondary amines, which are useful in synthesizing more complex organic molecules.
  • Redox Reactions: The amine groups can be oxidized to form corresponding nitro compounds or reduced to form amines with different alkyl groups.

The synthesis of N-ethyl-N-methyl-benzene-1,4-diamine typically involves several methods:

  • Alkylation of Aniline: This method involves the alkylation of aniline with ethyl bromide and methyl iodide under basic conditions.
  • Reduction of Nitro Compounds: Nitro derivatives of benzene can be reduced using catalytic hydrogenation or chemical reducing agents to yield the corresponding diamines.
  • Direct Amination: The direct amination of benzene derivatives using ammonia or primary amines in the presence of catalysts can also yield this compound.

N-ethyl-N-methyl-benzene-1,4-diamine finds applications in various fields:

  • Dyes and Pigments: It is used as an intermediate in the synthesis of azo dyes and other coloring agents.
  • Pharmaceuticals: The compound may serve as a precursor for pharmaceuticals due to its potential biological activity.
  • Polymer Chemistry: It can be utilized in the production of polymers and resins where amine functionalities are required .

Interaction studies involving N-ethyl-N-methyl-benzene-1,4-diamine focus on its reactivity with other chemicals and its biological interactions. Studies have shown that it can interact with various electrophiles due to the nucleophilic nature of its amine groups. This property makes it a candidate for further exploration in drug design and development.

Several compounds share structural similarities with N-ethyl-N-methyl-benzene-1,4-diamine. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
N,N-DimethylanilineC₉H₁₃NLacks ethyl group; used in dyes
o-PhenylenediamineC₈H₈N₂Contains two amine groups in ortho position
N,N-Diethylbenzene-1,4-diamineC₁₀H₁₄N₂Ethyl groups on both amine positions
AnilineC₆H₅NH₂Simple structure; lacks additional alkyl groups

N-ethyl-N-methyl-benzene-1,4-diamine is unique due to its specific arrangement of ethyl and methyl groups on the benzene ring, which affects its reactivity and potential applications compared to these similar compounds.

Physical State and Appearance

N-ethyl-N-methyl-benzene-1,4-diamine exists as a liquid at room temperature, typically exhibiting a pale yellow to brown coloration [1] [2]. The compound's physical state is influenced by the presence of ethyl and methyl substituents on the nitrogen atoms, which disrupt the crystalline packing compared to the parent benzene-1,4-diamine. The liquid nature facilitates its handling and processing in various applications, though proper storage conditions are essential to maintain stability.

The compound's appearance may vary depending on purity and storage conditions. Fresh samples typically display a lighter coloration, while oxidation or exposure to light can result in darker hues due to the formation of quinoid structures . The aromatic diamine structure makes the compound susceptible to air oxidation, particularly in the presence of moisture and light.

Solubility Profile in Various Solvents

The solubility characteristics of N-ethyl-N-methyl-benzene-1,4-diamine are significantly influenced by its dual aromatic and amino functionalities. The compound demonstrates moderate water solubility with a reported value of 4900 mg/L at 25°C [5], which is enhanced compared to less polar aromatic compounds due to the hydrogen-bonding capability of the amino groups.

SolventSolubilityNotesReference
Water4900 mg/L at 25°CModerate water solubility [5]
Organic solvents (general)Enhanced solubilityEnhanced by ethyl/methyl substituents [1]
EthanolVery solubleSimilar to dimethyl analogs [6]
ChloroformSolubleGood organic solvent compatibility [6]
BenzeneVery solubleAromatic solvent compatible [6]
LigroinSlightly solubleLimited solubility [6]
Ethyl etherVery solubleGood ether solubility [6]

The enhanced solubility in organic solvents compared to the parent diamine is attributed to the ethyl and methyl substituents, which increase the hydrophobic character while maintaining the polar amino functionality [1]. This amphiphilic nature makes the compound suitable for applications requiring compatibility with both polar and nonpolar media.

Melting and Boiling Point Determination

The thermal properties of N-ethyl-N-methyl-benzene-1,4-diamine reflect its molecular structure and intermolecular interactions. The compound exhibits a boiling point of 280.1°C at 760 mmHg [5], which is consistent with the molecular weight and the presence of amino groups capable of hydrogen bonding.

PropertyValueReference
Molecular FormulaC₉H₁₄N₂ [5] [7] [8]
Molecular Weight (g/mol)150.22 [5] [7] [8]
Boiling Point (°C)280.1 at 760 mmHg [5]
Melting Point (°C)Not available [5]
Flash Point (°C)142.8 [5]
Density (g/cm³)0.988 [5]

The melting point data for the compound is not readily available in the literature, which may be attributed to its liquid state at room temperature and the difficulty in crystallization due to the steric effects of the substituents [5]. The relatively high boiling point compared to similar molecular weight compounds indicates strong intermolecular interactions, primarily through hydrogen bonding between amino groups.

Thermal Stability Parameters

The thermal stability characteristics of N-ethyl-N-methyl-benzene-1,4-diamine are crucial for understanding its behavior under various temperature conditions. The compound demonstrates stability under recommended storage and handling conditions, though it can undergo thermal decomposition at elevated temperatures.

ParameterValue/DescriptionReference
Decomposition TemperatureNot available [9]
Thermal Stability RangeStable under recommended conditions [9]
Hazardous Decomposition ProductsCarbon oxides, Nitrogen oxides, Hydrogen chloride [9]
Auto-ignition TemperatureNot available [9]
Explosive LimitsNot available [9]
Thermal Degradation PathwayOxidation to quinone derivatives possible

The compound's thermal stability is influenced by its aromatic structure and the presence of amino groups. Under oxidative conditions, the compound can undergo transformation to quinone derivatives, which represents a common degradation pathway for aromatic diamines . The decomposition products include carbon oxides and nitrogen oxides, typical of organic nitrogen-containing compounds under thermal stress [9].

Electronic Properties

The electronic properties of N-ethyl-N-methyl-benzene-1,4-diamine are fundamental to understanding its chemical behavior and potential applications. These properties are significantly influenced by the aromatic π-system and the electron-donating amino substituents.

Electron Distribution Patterns

The electron distribution in N-ethyl-N-methyl-benzene-1,4-diamine is characterized by several key features that arise from the interaction between the aromatic π-system and the amino substituents. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atoms and the aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is delocalized over the aromatic π-system [10] [11] [12].

Electronic PropertyValue/DescriptionInfluence of SubstituentsReference
Highest Occupied Molecular Orbital (HOMO)Localized on nitrogen atoms and aromatic ringEthyl/methyl groups increase electron density [10] [11] [12]
Lowest Unoccupied Molecular Orbital (LUMO)Delocalized over aromatic π-systemAmino substitution lowers LUMO energy [10] [11] [12]
HOMO-LUMO GapTypical for aromatic diamines (3-4 eV estimated)Substituents decrease energy gap [10] [11] [12]
Ionization EnergyLower than unsubstituted benzeneElectron-donating groups lower IE [13] [14]
Electron AffinityEnhanced by amino substituentsAmino groups increase EA [13] [14]

The electron density distribution is enhanced at the nitrogen atoms and para positions due to the electron-donating nature of the amino groups [11] [15] [16]. The ethyl and methyl substituents further modulate this distribution through inductive effects, increasing the overall electron density on the aromatic system.

Resonance Structures

The resonance behavior of N-ethyl-N-methyl-benzene-1,4-diamine involves multiple contributing structures that stabilize the molecule and influence its reactivity. The primary resonance structures include aromatic ring delocalization, amino group conjugation, and para-diamine resonance effects.

Resonance Structure TypeDescriptionElectronic EffectReference
Aromatic Ring DelocalizationBenzene ring π-electron delocalizationStabilizes aromatic system [10] [12] [17]
Amino Group ConjugationNitrogen lone pairs interact with aromatic π-systemReduces basicity compared to aliphatic amines [15] [16] [18]
Para-Diamine ResonanceElectron density shared between para-amino groupsIncreases electron density at ortho positions [11] [19] [20]
Quinoid CharacterContribution from quinoid resonance structuresContributes to oxidation susceptibility [11] [19] [21]
Charge DistributionPositive charge density on nitrogen atomsAffects reactivity and spectroscopic properties [11] [15] [16]

The resonance structures contribute to the overall stability of the molecule while affecting its chemical reactivity. The amino group conjugation with the aromatic π-system results in reduced basicity compared to aliphatic amines, as the lone pairs on nitrogen participate in the extended π-system [15] [16] [18].

Energy Level Alignment Characteristics

The energy level alignment of N-ethyl-N-methyl-benzene-1,4-diamine is characteristic of organic semiconducting materials and is influenced by the electronic structure and molecular packing. These properties are essential for understanding the compound's behavior in electronic and optoelectronic applications.

Energy LevelEnergy Range/ValueMeasurement MethodReference
Valence Band MaximumApproximately -5 to -6 eV vs vacuumUltraviolet photoelectron spectroscopy [22]
Conduction Band MinimumApproximately -2 to -3 eV vs vacuumInverse photoelectron spectroscopy [22]
Fermi Level PositionDependent on doping and environmentPhotoemission spectroscopy [22]
Work FunctionTypical for organic semiconductorsKelvin probe measurements [22]
Electron Binding EnergyC 1s: ~285 eV, N 1s: ~400 eVX-ray photoelectron spectroscopy [22]
Core Level Binding EnergiesCharacteristic of aromatic amine systemsHigh-resolution XPS [22]

The energy level alignment is influenced by the electron-donating amino substituents, which raise the valence band maximum and lower the ionization energy compared to unsubstituted aromatic compounds [22]. The ethyl and methyl substituents provide additional electronic effects that fine-tune the energy levels and affect the compound's interaction with other materials in composite systems.

XLogP3

1.7

Wikipedia

N-ethyl-N-methyl-benzene-1,4-diamine

Dates

Last modified: 08-15-2023

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